Iritone
Description
Contextualization within the Ionone (B8125255) Chemical Family
Iritone, chemically identified as (E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one, is classified within the ionone family of compounds. smolecule.com Ionones are a class of cyclic ketones known for their characteristic floral and woody scents. smolecule.comsmolecule.com The ionone family itself is derived from the degradation of carotenoids. smolecule.com
The core structure of ionones consists of a cyclohexene (B86901) ring and a butenone side chain. smolecule.comsmolecule.com Variations in the position of the double bond within the cyclohexene ring and the substitution patterns on the ring give rise to different isomers, such as alpha-ionone, beta-ionone, and gamma-ionone. nih.govnih.govontosight.ai this compound is considered a structural analog to these more common ionones, distinguished by its specific trimethylcyclohexene ring structure.
Structural Characteristics and Chemical Classifications
The defining structural features of this compound include a cyclohexene ring substituted with three methyl groups at positions 2, 4, and 6, and an attached (E)-but-3-en-2-one side chain. smolecule.com This α,β-unsaturated ketone functional group is a key characteristic of the molecule. smolecule.com
This compound is a cyclic ketone with the molecular formula C13H20O and a molecular weight of approximately 192.3 g/mol . smolecule.com The presence of the conjugated enone system, where a carbon-carbon double bond is conjugated to a carbonyl group, contributes to the compound's chemical reactivity and stability.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 67801-38-1 |
| IUPAC Name | (E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one smolecule.com |
| Molecular Formula | C13H20O smolecule.com |
| Molecular Weight | 192.3 g/mol smolecule.com |
| Boiling Point | 287°C (estimate) chemicalbook.com |
| Density | 0.9325 (rough estimate) chemicalbook.com |
| Refractive Index | 1.5335 (estimate) chemicalbook.com |
| LogP | 3.642 (est) chemicalbook.com |
Significance in Fundamental Chemical and Biochemical Investigations
This compound and its parent family, the ionones, are subjects of interest in various areas of chemical and biochemical research. The study of their synthesis provides valuable insights into organic reaction mechanisms. The synthesis of this compound can be achieved through methods such as the condensation of iso-Cyclocitral with acetone (B3395972). chemicalbook.com More broadly, the synthesis of ionones often involves the cyclization of pseudoionone (B86502), which is formed from the condensation of citral (B94496) and acetone. mdpi.com
The chemical reactivity of this compound is characteristic of compounds containing an α,β-unsaturated ketone. It can undergo a variety of chemical transformations, including:
Oxidation: Treatment with oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of more polar metabolites. smolecule.com
Reduction: The ketone and the double bond can be reduced to form alcohols or saturated compounds.
Michael Addition: The activated double bond is susceptible to nucleophilic attack in a Michael-type addition reaction, allowing for the formation of more complex molecular structures. smolecule.com
Hydroxylation: The cyclohexene ring can undergo hydroxylation. smolecule.com
In the field of biochemistry, research has explored the biological activities of related ionones. For instance, β-ionone has been shown to exhibit antioxidant and antimicrobial properties. smolecule.commdpi.com It is believed that these effects are mediated through various cellular signaling pathways. mdpi.com While specific in-depth biochemical studies on this compound are less common, its structural similarity to other ionones suggests potential for similar interactions with biological systems. medkoo.com The study of how these compounds interact with olfactory receptors at a molecular level is an active area of research. mdpi.com
Current Research Landscape and Key Unanswered Questions in this compound Chemistry
The current research landscape for this compound is primarily centered around its synthesis and its properties as a fragrance ingredient. smolecule.comperfumerflavorist.com However, several key questions in the fundamental chemistry of this compound and related compounds remain.
A significant area of ongoing investigation is the development of more efficient and stereoselective synthetic routes to this compound and its isomers. Achieving high purity and specific stereoisomers is crucial for understanding structure-activity relationships. The precise mechanism of action of this compound and other ionones at a molecular level within biological systems is not fully elucidated and requires further detailed studies. medkoo.com
Furthermore, a comprehensive understanding of the metabolic pathways of this compound is an area for future research. Investigating the products of its oxidation, reduction, and other biotransformations would provide a more complete picture of its chemical fate in biological environments. smolecule.com The exploration of the broader chemical space around the this compound scaffold could lead to the discovery of new compounds with interesting chemical and physical properties.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| alpha-Irone |
| beta-Irone |
| gamma-Irone |
| alpha-Ionone |
| beta-Ionone |
| gamma-Ionone |
| Citral |
| Acetone |
| iso-Cyclocitral |
| Potassium permanganate |
| Chromium trioxide |
| Pseudoionone |
| Methyl this compound |
| Koavone |
| Kohinool |
| Cantryl |
| Polysantol |
| Herbacet Nr. 1 |
| Tachrysate |
| Ethyl Chrysanthemate |
| Nirvanolide |
| Musk Ketone |
| Georgywood |
| Timberol |
| Sandalore |
| Sandal Mysore Core |
| Ebanol |
| Javanol |
| Digeranyl succinate |
Structure
2D Structure
3D Structure
Properties
CAS No. |
67801-38-1 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
(E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H20O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)14/h5-7,10-11,13H,8H2,1-4H3/b6-5+ |
InChI Key |
FETSKTIMHFKZNF-AATRIKPKSA-N |
SMILES |
CC1CC(=CC(C1C=CC(=O)C)C)C |
Isomeric SMILES |
CC1CC(=CC(C1/C=C/C(=O)C)C)C |
Canonical SMILES |
CC1CC(=CC(C1C=CC(=O)C)C)C |
Other CAS No. |
67801-38-1 |
Synonyms |
4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one 4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one 4-(TMC)-3-B cpd |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches to Iritone and Its Analogs
Established Chemical Synthesis Pathways of Iritone
The traditional synthesis of this compound is a multi-step process that hinges on the precise formation of its core structures.
Cyclohexene (B86901) Ring Formation Strategies (e.g., Diels-Alder Reactions)
The formation of the substituted cyclohexene ring is a critical step in this compound synthesis. The Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings, is a common strategy. wikipedia.org This pericyclic reaction involves the cycloaddition of a conjugated diene and a substituted alkene, known as a dienophile, to create the cyclohexene derivative. wikipedia.orgsigmaaldrich.com The reaction proceeds in a single, concerted step, offering good control over the stereochemistry of the resulting ring structure. iitk.ac.in For the synthesis of this compound, specifically chosen dienes and dienophiles are reacted to yield the desired trimethyl-substituted cyclohexene core. The efficiency of the Diels-Alder reaction can be influenced by the electronic properties of the reactants, with electron-rich dienes and electron-poor dienophiles generally leading to faster reactions. ebsco.com
Butenone Side Chain Elaboration Techniques (e.g., Aldol (B89426) Condensation Reactions)
Once the cyclohexene ring is in place, the butenone side chain is introduced. The Aldol condensation is a cornerstone reaction for this purpose. sigmaaldrich.com This reaction involves the base- or acid-catalyzed reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which then undergoes dehydration to yield a conjugated enone. sigmaaldrich.comnumberanalytics.comlibretexts.org In the context of this compound synthesis, an appropriate aldehyde or ketone derived from the cyclohexene ring is reacted with acetone (B3395972) or another suitable carbonyl compound. chemicalbook.com This reaction forms a new carbon-carbon bond and, following dehydration, generates the characteristic α,β-unsaturated ketone of the butenone side chain. numberanalytics.comiitk.ac.in The Claisen-Schmidt condensation, a type of crossed aldol condensation, is also relevant and involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen. libretexts.org
Multi-Step Synthesis Protocols from Precursor Compounds (e.g., Ionones derived from Citral)
This compound synthesis is often accomplished through a multi-step sequence starting from readily available precursors. A common route begins with ionones, which are themselves derived from citral (B94496). smolecule.com The synthesis of ionones typically involves two main stages: first, the aldol condensation of citral with acetone to produce pseudoionone (B86502), and second, the acid-catalyzed cyclization of pseudoionone to form a mixture of α-, β-, and γ-ionones. perfumerflavorist.comresearchgate.net These ionones can then be chemically modified through reactions such as selective oxidation or reduction to yield this compound. smolecule.com For instance, iso-Cyclocitral can be condensed with acetone to produce 4-(2,4,6-Trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, a key intermediate for this compound. chemicalbook.com
Advanced Synthetic Approaches
To improve the efficiency and selectivity of this compound synthesis, more advanced methods are continuously being developed.
Stereoselective and Enantioselective Synthesis of this compound Isomers
The presence of stereocenters in the this compound molecule means that different stereoisomers exist. Stereoselective synthesis aims to produce a specific stereoisomer in a greater amount than others. iupac.org This is crucial as different isomers can have distinct properties. Enantioselective synthesis, a subset of stereoselective synthesis, focuses on producing a single enantiomer. openstax.org This can be achieved using chiral catalysts or auxiliaries that create a chiral environment during the reaction, favoring the formation of one enantiomer over the other. openstax.org For instance, iridium-catalyzed asymmetric hydrogenation of enones is a powerful method for the enantioselective synthesis of related cyclic compounds. rsc.orgrsc.org Such techniques are vital for producing specific this compound isomers with desired olfactory or biological properties. mdpi.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
Maximizing the yield and purity of the final this compound product is a key goal in its synthesis. This is achieved through the systematic optimization of reaction conditions. prismbiolab.com Key parameters that are often adjusted include temperature, pressure, concentration of reactants, and the choice of solvent and catalyst. For example, controlling variables such as temperature and solvent purity is critical for ensuring the reproducibility of the synthesis. The use of high-throughput experimentation and machine learning algorithms is an emerging trend in reaction optimization, allowing for the rapid screening of a wide range of conditions to identify the optimal parameters for a given reaction. beilstein-journals.orgbeilstein-journals.org Standardized analytical techniques like NMR, IR, HPLC, and GC are used to verify the structural integrity and purity of the synthesized this compound.
| Parameter | Description | Impact on Synthesis |
| Temperature | The measure of the average kinetic energy of the particles in a system. | Reaction rates generally increase with temperature. Can also influence the formation of different products in competing reactions. |
| Pressure | The force applied perpendicular to the surface of an object per unit area. | For reactions involving gases, increasing pressure increases the concentration of reactants, leading to a higher reaction rate. |
| Concentration | The amount of a substance in a defined space. | Higher reactant concentrations typically lead to more frequent molecular collisions and an increased reaction rate. |
| Solvent | A substance that dissolves a solute, resulting in a solution. | The choice of solvent can influence reaction rates and selectivity. |
| Catalyst | A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. | Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. |
Chemoenzymatic Approaches to this compound and its Analogs
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymatic transformations. researchgate.netbeilstein-journals.org This approach is increasingly being used for the synthesis of complex natural products and their analogs. nih.govmdpi.com Enzymes, acting as biocatalysts, can perform reactions with high regio- and stereoselectivity, which can be challenging to achieve with conventional chemical methods. researchgate.net For example, terpene synthases can be used to produce unnatural terpenoids from modified precursors. nih.gov In the context of this compound, enzymes could be employed for key steps such as the stereoselective reduction of a ketone or the enantioselective formation of a chiral center, leading to the efficient production of specific isomers. frontiersin.orgnih.gov This modular approach allows for the synthesis of a variety of this compound analogs by combining different chemical and enzymatic steps. nih.gov
Exploration of Green Chemistry Principles in this compound Synthesis
The conventional synthesis of this compound often involves multi-step processes that may utilize hazardous reagents and generate significant waste, running counter to the principles of green chemistry. The exploration of greener alternatives is crucial for developing more sustainable manufacturing processes. Key green chemistry principles applicable to this compound synthesis include the use of renewable feedstocks, catalysis, and the design of safer chemicals and processes.
One of the primary starting materials for this compound synthesis is iso-cyclocitral, which is condensed with acetone. frontiersin.org Greener approaches could focus on the sustainable production of these precursors. For instance, citral, a precursor to ionones and subsequently this compound, can be derived from essential oils, a renewable feedstock. nih.gov
The principles of atom economy and catalysis are also central to greening the synthesis of this compound. Traditional methods may involve stoichiometric reagents, leading to lower atom economy. nih.gov The use of catalytic methods, particularly those that are highly selective, can significantly reduce waste and energy consumption. encyclopedia.pub For example, developing solid acid or base catalysts for the aldol condensation step could replace homogeneous catalysts that are often difficult to separate and recycle.
Furthermore, designing safer synthetic routes by avoiding hazardous solvents and reagents is a key aspect of green chemistry. encyclopedia.pub Research into solvent-free reactions or the use of greener solvents like ionic liquids or supercritical fluids could minimize the environmental impact of this compound production. nih.gov
| Green Chemistry Principle | Application in this compound Synthesis |
| Use of Renewable Feedstocks | Sourcing precursors like citral from plant essential oils. |
| Catalysis | Employing selective and recyclable catalysts for condensation and cyclization reactions to improve atom economy and reduce waste. |
| Safer Solvents and Auxiliaries | Exploring solvent-free reaction conditions or using benign solvents to replace hazardous ones. |
| Design for Energy Efficiency | Developing catalytic processes that operate at lower temperatures and pressures. |
| Reduction of Derivatives | Designing synthetic pathways that avoid the need for protecting groups to reduce reaction steps and waste generation. |
Biocatalytic and Chemoenzymatic Routes
Biocatalysis and chemoenzymatic synthesis offer powerful and sustainable alternatives to purely chemical methods for producing this compound and its analogs. These approaches leverage the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild conditions.
Enzymatic Synthesis of this compound and Related Cyclic Ketones
The direct enzymatic synthesis of this compound is an area of active research. A significant breakthrough has been the demonstration of the total enzymatic synthesis of cis-α-irone, a stereoisomer of this compound. nih.gov This process highlights the potential for developing a complete biosynthetic pathway to this compound.
A key step in this proposed pathway is the conversion of psi-ionone to irone, which is hypothesized to be catalyzed by a promiscuous bifunctional methyltransferase/cyclase (bMTC) enzyme. nih.gov This enzyme would carry out both the methylation and cyclization steps in a single transformation. Psi-ionone itself can be biosynthesized from lycopene (B16060), a readily available natural pigment. nih.gov
The broader field of biocatalytic synthesis of cyclic ketones provides valuable insights and tools that could be applied to this compound production. For instance, Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can catalyze the oxidation of cyclic ketones to lactones with high enantioselectivity. nih.gov Specifically, cyclohexanone (B45756) monooxygenase (CHMO) from Acinetobacter calcoaceticus has been effectively used for the kinetic resolution of cyclic ketones that have α-quaternary stereocenters. nih.govwhiterose.ac.uk This demonstrates the potential for using enzymes to produce specific, enantiomerically pure isomers of this compound and its analogs.
| Enzyme Class | Potential Application in this compound Synthesis | Research Finding |
| Methyltransferase/Cyclase (bMTC) | Direct conversion of psi-ionone to irone. | A promiscuous bMTC is hypothesized to catalyze the single-step synthesis of irone from psi-ionone. nih.gov |
| Baeyer-Villiger Monooxygenases (BVMOs) | Enantioselective oxidation of this compound precursors or analogs. | Cyclohexanone monooxygenase (CHMO) has been used for the efficient kinetic resolution of cyclic ketones with α-quaternary stereocenters. nih.govwhiterose.ac.uk |
| Carotenoid Cleavage Dioxygenases (CCDs) | Production of ionone (B8125255) precursors from carotenoids. | CCD1 is a key enzyme in the natural biosynthesis of β-ionone from β-carotene. frontiersin.orgnih.gov |
Microbial Fermentation Pathways for this compound Precursors
Microbial fermentation is a promising strategy for the sustainable production of this compound precursors. mdpi.comsusupport.com This approach utilizes engineered microorganisms to convert simple sugars or other renewable feedstocks into valuable chemicals.
Significant progress has been made in the microbial production of β-ionone, a compound structurally related to this compound. frontiersin.org The yeast Saccharomyces cerevisiae has been metabolically engineered to produce high titers of β-ionone. frontiersin.org This was achieved by introducing and optimizing the expression of genes for the β-carotene biosynthesis pathway from the yeast Xanthophyllomyces dendrorhous and a carotenoid cleavage dioxygenase 1 (CCD1) gene from Petunia hybrida. frontiersin.org The engineered yeast strains were capable of producing up to 33 mg/L of β-ionone. frontiersin.org
These strategies for β-ionone production can serve as a blueprint for developing microbial fermentation processes for this compound precursors. The biosynthesis of psi-ionone, a key precursor to irone, from lycopene is a viable target for microbial engineering. nih.gov By expressing the necessary enzymes in a suitable microbial host, it is possible to establish a fermentation-based production platform for psi-ionone, which can then be converted to this compound either chemically or enzymatically.
| Microorganism | Precursor Produced | Key Engineering Strategy | Reported Titer |
| Saccharomyces cerevisiae | β-ionone | Heterologous expression of carotenogenic genes (CrtE, CrtYB, CrtI) and a carotenoid cleavage dioxygenase (CCD1). frontiersin.org | 33 mg/L frontiersin.org |
| Yarrowia lipolytica | β-ionone | Engineering of the oleaginous yeast for high-level production from organic waste hydrolysates. frontiersin.org | 4 g/L frontiersin.org |
| Escherichia coli | β-ionone | Modular metabolic engineering approach. nih.gov | 32 mg/L (shake flask), 500 mg/L (bioreactor) nih.gov |
Chemical Reactivity and Transformation Pathways of Iritone
Oxidation Reactions of Iritone
Oxidation of this compound can occur at its reactive sites, primarily the carbon-carbon double bonds and the ketone group. The outcome of oxidation reactions is highly dependent on the oxidizing agent and reaction conditions employed.
Selective Oxidation of Carbon-Carbon Double Bonds and Ketone Groups (e.g., using Potassium Permanganate (B83412), Chromium Trioxide)
This compound is known to undergo oxidation when treated with strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) smolecule.com. These reagents are capable of cleaving carbon-carbon double bonds and oxidizing ketone groups or adjacent carbons depending on the conditions.
Potassium permanganate is a powerful oxidizing agent that can react with alkenes, typically leading to the formation of diols under mild conditions or oxidative cleavage of the double bond under harsher conditions youtube.comquora.combyjus.com. The conjugated double bond within the enone system and the double bond in the cyclohexene (B86901) ring of this compound are potential sites for reaction with KMnO₄. Under vigorous conditions, oxidative cleavage could lead to the formation of carboxylic acids or ketones.
Chromium trioxide, often used in the presence of acid (forming chromic acid or the Jones reagent), is a common reagent for the oxidation of alcohols to ketones or carboxylic acids libretexts.orglibretexts.orgwikipedia.orgorganic-chemistry.org. While ketones are generally resistant to further oxidation by chromic acid, the double bonds in this compound could be susceptible to reaction, potentially leading to complex mixtures of products depending on the reaction environment libretexts.org. The conjugated enone system might also react differently compared to isolated double bonds or ketones.
While general reactivity suggests these transformations are possible for this compound, detailed research findings specifying the exact products, reaction conditions, and yields for the oxidation of this compound with potassium permanganate or chromium trioxide were not available in the consulted literature.
Formation of Oxidized Derivatives and Analogues
Oxidation of this compound can lead to the formation of various oxidized derivatives and analogues. These could include compounds with hydroxyl groups, carbonyl groups, or cleaved carbon chains, depending on the site and extent of oxidation smolecule.com. The specific structures of these oxidized products would be determined by the selectivity of the oxidizing agent towards the different functional groups and double bonds within the this compound molecule. For instance, partial oxidation might target only one of the double bonds or lead to the formation of epoxides or diols, while more forcing conditions could result in fragmentation of the molecule.
Reduction Chemistry of this compound
This compound's structure, containing both a carbon-carbon double bond and a ketone group, allows for various reduction pathways. Reduction can selectively target either the double bond, the carbonyl group, or both, depending on the reducing agent and conditions used.
Catalytic Hydrogenation of Olefinic and Carbonyl Moieties
Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst (such as palladium, platinum, or nickel) is a common method for reducing carbon-carbon double bonds and carbonyl groups researchgate.netlookchem.comorganic-chemistry.org. For this compound, catalytic hydrogenation can lead to the reduction of the conjugated carbon-carbon double bond, the ketone carbonyl, or both.
Selective hydrogenation conditions can be employed to target specific functional groups. For example, certain catalysts and conditions might favor the reduction of the carbon-carbon double bond to yield a saturated ketone, while others might selectively reduce the carbonyl group to an alcohol, leaving the double bonds intact. Complete hydrogenation would result in the reduction of both double bonds and the ketone, leading to a saturated alkane or a saturated cyclic alcohol.
Research indicates that reduction reactions using hydrogen gas and metal catalysts can convert this compound into alcohols or alkanes . However, specific details regarding the catalysts used, reaction conditions, and the exact structures of the resulting products were not extensively detailed in the available information.
Stereoselective Reduction to Corresponding Alcohols and Alkanes
The reduction of the ketone group in this compound can introduce a chiral center, leading to the formation of stereoisomeric alcohols. Stereoselective reduction aims to favor the formation of one specific stereoisomer over others mdpi.comnih.govscielo.brnih.govorganic-chemistry.org. This can be achieved using chiral reducing agents or catalytic systems that promote the transfer of hydrogen to the carbonyl group in a highly controlled manner.
Similarly, the reduction of the carbon-carbon double bonds in the cyclohexene ring and the conjugated system can also lead to the formation of new chiral centers, resulting in diastereomeric or enantiomeric alkanes or alcohols upon complete reduction. Stereoselective hydrogenation catalysts can be designed to control the addition of hydrogen to these double bonds, influencing the relative stereochemistry of the resulting saturated products.
While stereoselective reduction is a significant area of research in organic chemistry, specific studies detailing the stereoselective reduction of this compound to its corresponding alcohols or alkanes were not prominently featured in the consulted literature. General methods for stereoselective ketone reduction using various catalysts and reagents exist mdpi.comnih.govscielo.brnih.govorganic-chemistry.org, and these principles could potentially be applied to this compound.
Addition Reactions
This compound's conjugated enone system makes it susceptible to addition reactions, particularly nucleophilic addition to the activated carbon-carbon double bond (Michael addition) and nucleophilic addition to the carbonyl group smolecule.comwikipedia.orglibretexts.orgmasterorganicchemistry.com.
Michael addition is a type of conjugate addition where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound masterorganicchemistry.com. Due to the electron-withdrawing nature of the ketone group, the carbon-carbon double bond in the enone system of this compound is electrophilic at the β-position, allowing for attack by various nucleophiles. This reaction forms a new carbon-carbon or carbon-heteroatom bond and is a powerful tool for constructing more complex molecules. The search results explicitly mention that this compound's double bond allows for Michael-type addition reactions, which can lead to the formation of more complex structures smolecule.com.
Nucleophilic addition to the carbonyl group is also possible, where a nucleophile attacks the electrophilic carbon of the ketone. This is a characteristic reaction of ketones and can lead to the formation of alcohols after protonation.
Electrophilic addition to the carbon-carbon double bonds is also a possibility, particularly under acidic conditions wikipedia.orglibretexts.org. The double bonds can react with electrophiles such as protic acids or halogens, leading to the formation of carbocations or cyclic intermediates, which are then attacked by nucleophiles.
Michael Addition Reactions at Activated Double Bonds
Electrophilic Addition Mechanisms
Compounds with double or triple bonds can undergo electrophilic addition reactions, where an electrophile attacks the electron-rich pi system, leading to the formation of new sigma bonds. libretexts.orgunacademy.comwikipedia.org this compound contains a double bond in both the butenone side chain and the cyclohexene ring, making it a potential substrate for electrophilic addition. The mechanism typically involves the pi electrons attacking the electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgunacademy.comwikipedia.orglumenlearning.com Common electrophilic additions to alkenes include reactions with halogens (halogenation), hydrogen halides (hydrohalogenation), and water (hydration). wikipedia.org While the search results mention that this compound undergoes various chemical reactions, including additions, specific detailed mechanisms or data for electrophilic additions to this compound were not found. The regioselectivity of electrophilic addition to asymmetric alkenes is often governed by Markovnikov's rule. wikipedia.org
Substitution Reactions
Substitution reactions involve the replacement of one functional group with another. wikipedia.org
Nucleophilic Substitution Reactions at the Butenone Side Chain
Nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electron-deficient center, leading to the departure of a leaving group. wikipedia.org While nucleophilic substitution is common at saturated carbon centers, it can also occur at unsaturated carbons under certain conditions. wikipedia.org The butenone side chain of this compound contains an α,β-unsaturated carbonyl system. The search results indicate that nucleophilic substitution reactions can occur at the butenone side chain of this compound, leading to the formation of various substituted derivatives. However, detailed mechanisms or specific examples of these reactions involving the butenone side chain of this compound were not provided in the search results. For α,β-unsaturated carbonyls, nucleophilic attack can occur at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or Michael addition). wikipedia.orgyoutube.com The nature of the nucleophile and reaction conditions influence the preferred pathway.
Biotransformation Pathways (Cellular and Abiotic Models)
Biotransformation refers to the metabolic conversion of compounds by living organisms or in abiotic systems. The search results provide some insights into the potential biotransformation pathways of this compound, particularly within the context of its assessment as a chemical. industrialchemicals.gov.au
Hydroxylation and Oxygenation of the Cyclohexene Ring
Hydroxylation and oxygenation are common metabolic reactions that introduce hydroxyl or oxygen functional groups into a molecule. uomus.edu.iqlibretexts.org The cyclohexene ring of this compound is a site susceptible to such modifications. smolecule.comindustrialchemicals.gov.au Studies on related cyclohexene-containing compounds, such as cyclohexylacetic acid, have shown that hydroxylation of the cyclohexane (B81311) ring can occur, sometimes as a result of metabolic processes like beta-oxidation blockade. nih.gov Enzymatic introduction of a hydroxyl group into a substituted cyclohexane ring often occurs at specific carbon atoms (e.g., C-3 or C-4) and can lead to the formation of stereoisomers. uomus.edu.iq The search results explicitly mention that this compound may undergo hydroxylation at the cyclohexene ring. smolecule.comindustrialchemicals.gov.au Oxygenation of cyclohexene has also been studied, with research exploring processes like photochemical oxygenation. rsc.org
Oxidation of Angular Methyl Groups
Oxidation is a known transformation pathway for this compound and related ionone (B8125255) compounds smolecule.comindustrialchemicals.gov.au. While general oxidation of this compound can occur using reagents such as potassium permanganate or chromium trioxide to yield ketones or carboxylic acids, specific research detailing the selective oxidation of the angular methyl groups of this compound is not extensively documented in the provided search results smolecule.com. However, the oxidation of angular methyl groups has been identified as a potential metabolic process for ionones industrialchemicals.gov.au. This type of oxidation typically involves the functionalization of a methyl group located at a ring junction or a position where it is relatively sterically hindered, often leading to the formation of hydroxylated or carboxylated metabolites. The specific enzymatic pathways or chemical conditions required for the selective oxidation of the angular methyl groups in this compound would necessitate further dedicated investigation.
Conjugation Mechanisms (e.g., with glucuronic acid, glutathione (B108866) in in vitro models)
Conjugation reactions represent a significant phase II metabolic pathway for many lipophilic compounds, including ionones like this compound industrialchemicals.gov.aunih.govwikipedia.orgnih.gov. These processes typically increase the hydrophilicity of the compound or its metabolites, facilitating their excretion from the body nih.govwikipedia.orgnih.govwikipedia.org. Two primary conjugation mechanisms relevant to the potential transformation of this compound or its metabolites are conjugation with glucuronic acid and conjugation with glutathione industrialchemicals.gov.au.
Conjugation with glucuronic acid, known as glucuronidation, involves the transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a suitable functional group on the substrate, catalyzed by UDP-glucuronosyltransferases (UGTs) wikipedia.orgwikipedia.orgsigmaaldrich.com. For this compound, this would likely occur after a phase I metabolic step, such as hydroxylation, which introduces a hydroxyl group suitable for conjugation industrialchemicals.gov.au. Glucuronidation primarily takes place in the liver, although UGT enzymes are also found in other tissues, including the intestine wikipedia.orgnih.govwikipedia.org. The resulting glucuronide conjugates are typically more water-soluble and are often eliminated via urine or bile nih.govwikipedia.org. Studies on ionones in general indicate that metabolites can be conjugated with glucuronic acid and excreted in conjugated forms industrialchemicals.gov.au.
Conjugation with glutathione involves the reaction of the thiol group of glutathione with electrophilic centers on the substrate, often catalyzed by glutathione S-transferases (GSTs) nih.govmdpi.comxcode.liferesearchgate.net. This reaction is a crucial detoxification pathway for many electrophilic compounds, leading to the formation of glutathione S-conjugates that are more polar and readily excreted mdpi.comxcode.life. While the conjugated enone system in this compound could potentially serve as a site for Michael-type addition of glutathione, specific research detailing the glutathione conjugation of this compound in in vitro models was not found in the provided search results. However, glutathione conjugation is recognized as a metabolic fate for ionones industrialchemicals.gov.au. In vitro models utilizing liver microsomes, isolated hepatocytes, or intestinal tissue preparations are commonly employed to study these conjugation mechanisms and identify conjugated metabolites nih.gov.
Detailed research findings specifically on the kinetics or extent of glucuronidation or glutathione conjugation of this compound in isolated in vitro systems were not available in the provided information. However, the general metabolic pathways for ionones, which include conjugation with glucuronic acid and glutathione, suggest that these mechanisms are likely involved in the biotransformation and elimination of this compound industrialchemicals.gov.au.
Advanced Spectroscopic and Chromatographic Analytical Methodologies
High-Resolution Spectroscopic Characterization
High-resolution spectroscopy is fundamental to the structural analysis of organic compounds like Iritone. These techniques provide detailed information on the molecular level, from the connectivity of atoms to the types of functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical tool for determining the precise molecular structure of a compound. sigmaaldrich.comuoanbar.edu.iq It operates by observing the behavior of atomic nuclei with a non-zero nuclear spin when placed in a powerful magnetic field and irradiated with radiofrequency waves. wikipedia.org For organic molecules, ¹H (proton) and ¹³C NMR are the most common types, providing a detailed map of the carbon and hydrogen framework. sigmaaldrich.comwikipedia.org
In the analysis of this compound, NMR spectroscopy is crucial for verifying its structural integrity and purity. The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (the relative number of protons in each environment), and their connectivity through spin-spin coupling patterns. uoanbar.edu.iqsavemyexams.com The chemical shift of each proton provides insight into its local electronic environment. For instance, the protons on the cyclohexene (B86901) ring, the trimethyl groups, and the butenone side chain would all appear at characteristic chemical shifts, confirming the molecule's specific isomer and conformation.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.5-7.0 | Doublet | 1H | Vinylic proton on butenone chain |
| ~5.8-6.2 | Doublet | 1H | Vinylic proton on butenone chain |
| ~5.4-5.6 | Singlet | 1H | Vinylic proton on cyclohexene ring |
| ~2.1-2.3 | Singlet | 3H | Methyl ketone protons |
| ~1.8-2.0 | Multiplet | 2H | Allylic methylene (B1212753) protons in ring |
| ~1.4-1.6 | Multiplet | 2H | Methylene protons in ring |
Note: This table is a hypothetical representation based on the known structure of this compound and general NMR principles. Actual values may vary based on solvent and experimental conditions.
Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. libretexts.orgmicrobenotes.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. measurlabs.comwikipedia.org Each type of bond (e.g., C=O, C=C, C-H) vibrates at a characteristic frequency, resulting in a unique absorption spectrum that acts as a molecular "fingerprint". libretexts.org For this compound, IR spectroscopy is used to confirm the presence of its key ketone functional group, which exhibits a strong, characteristic absorption band.
Near-Infrared (NIR) spectroscopy utilizes a different region of the electromagnetic spectrum (780 nm to 2500 nm) and measures the overtone and combination bands of fundamental vibrations. kpmanalytics.comwikipedia.org While less specific for initial structure elucidation, NIR is a powerful, non-destructive tool for the quantitative analysis of bulk material with minimal sample preparation, making it suitable for industrial quality control and process monitoring. iris-eng.commalvernpanalytical.comnirlab.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1675-1690 | C=O Stretch | α,β-Unsaturated Ketone |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.comdenovix.com This technique is particularly useful for analyzing compounds containing chromophores, especially conjugated systems of double bonds. mrclab.com The α,β-unsaturated ketone system in this compound (C=C-C=O) constitutes a chromophore that absorbs UV light at a characteristic wavelength (λmax). The position and intensity of this absorption can confirm the presence and extent of conjugation within the molecule. longdom.orguu.nl
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. sigmaaldrich.comwikipedia.org It is used to determine the exact molecular weight of a compound and can provide structural clues through the analysis of fragmentation patterns. neu.edu.tr In a typical MS procedure, a sample is ionized, causing the formation of a molecular ion (M+). neu.edu.tr The high energy of this process can cause the molecular ion to break into smaller, charged fragments. The resulting mass spectrum plots ion intensity versus m/z, providing a unique pattern for a given compound. For this compound, MS would confirm its molecular weight, a critical step in distinguishing it from potential isomers which possess identical molecular weights but may have different fragmentation patterns.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Plausible Fragment Identity |
|---|---|
| 206 | [M]⁺ (Molecular Ion) |
| 191 | [M - CH₃]⁺ (Loss of a methyl group) |
| 163 | [M - CH₃ - CO]⁺ (Loss of methyl and carbonyl) |
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy. wikipedia.orgrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for separating and analyzing volatile compounds. youtube.com A sample is vaporized and passed through a gas chromatograph, which separates the components based on their boiling points and interactions with the column's stationary phase. notulaebotanicae.ro Each separated component then enters the mass spectrometer for identification. perfumersworld.com Given this compound's use in perfumery, it is sufficiently volatile for GC-MS analysis, which is ideal for identifying it within a fragrance mixture or for purity assessment. filab.fr
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of MS. wikipedia.org This technique is exceptionally versatile and can analyze a wide range of compounds, including those that are not volatile enough for GC. egyankosh.ac.in LC-MS is instrumental in the analysis of complex biological or chemical mixtures, allowing for the separation, identification, and quantification of individual components. wikipedia.orgnih.gov It is particularly valuable for metabolite profiling and for the targeted isolation of specific compounds from a complex matrix. nih.gov
Advanced Chromatographic Separation and Purification Techniques
The isolation of pure this compound from a synthetic reaction mixture or a natural source requires effective separation and purification methods. mdpi.com Distinguishing this compound from its isomers presents a significant analytical challenge that necessitates the use of advanced chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern separation science. ijpsjournal.comchromtech.com It utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase). ijpsjournal.com By carefully selecting the stationary and mobile phases, compounds can be separated with high resolution based on differences in their polarity and other chemical properties. For the purification of this compound, an analytical HPLC method can be developed and then scaled up to a preparative level to isolate larger quantities of the pure compound. nih.gov
Column Chromatography is a fundamental purification technique where the stationary phase is packed into a glass column. rochester.edu The sample is applied to the top, and a solvent is passed through the column, separating the components based on their differential adsorption to the stationary phase. While less resolving than HPLC, it is a common and effective method for the initial purification and fractionation of crude mixtures containing this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the non-volatile analysis of ketone compounds like this compound and its isomers (α-irone, β-irone, γ-irone). It is instrumental in determining the purity of a sample and in separating various isomers from each other.
For general purity assessment, reversed-phase HPLC is commonly employed. sepscience.com In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases. The purity of a compound can be assessed by the presence of a single, sharp peak, with peak purity often verified using a photodiode array (PDA) detector, which can detect spectral variations across the peak that might indicate co-eluting impurities. sepscience.com
The separation of regioisomers (e.g., alpha-, beta-, and gamma-irone), which differ in the position of a double bond or substituent, can also be achieved with reversed-phase HPLC under optimized conditions. wits.ac.za However, separating enantiomers (non-superimposable mirror images) requires a chiral approach. Chiral HPLC, utilizing a chiral stationary phase (CSP), is necessary to resolve racemic mixtures into their individual enantiomers. This is critical as different enantiomers of a chiral compound can have distinct properties. Research has demonstrated the successful resolution of irone isomers using chiral stationary phase chromatography.
| Parameter | Typical Conditions for Terpenoid/Ketone Analysis | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Purity assessment, Isomer separation |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water, or Methanol and Water. researchgate.netuft-plovdiv.bg | Elution of compounds |
| Flow Rate | 0.5 - 1.5 mL/min researchgate.netrsc.org | Controls retention time and resolution |
| Detection | UV/PDA at 205-230 nm researchgate.netnih.gov | Quantification and peak purity analysis |
| Temperature | 25 - 50 °C researchgate.netrsc.org | Improves peak shape and reproducibility |
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is the primary technique for the analysis of volatile and semi-volatile compounds such as this compound and the natural irones found in sources like orris root. thermofisher.com This method is ideal for separating complex mixtures and identifying individual components with high sensitivity and specificity.
In a typical GC-MS analysis, the volatile sample is injected into the instrument, where it is vaporized and carried by an inert gas (like helium) through a long, thin capillary column. thaiscience.info The column's inner surface is coated with a stationary phase (e.g., a nonpolar 5% phenyl-polydimethylsiloxane). Separation occurs based on the compounds' different boiling points and affinities for the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint for identification. thermofisher.com
This technique is crucial for analyzing the composition of essential oils containing irones, where it can identify and quantify dozens of different compounds, including the desired irone isomers and any potential impurities. mdpi.comresearchgate.net For instance, GC-MS analysis of Iris pseudopallida rhizomes has been used to identify cis-α-irone as a major component, alongside other volatiles like cis-γ-irone. mdpi.com
| Parameter | Typical Conditions for Essential Oil/Irone Analysis | Purpose |
|---|---|---|
| Column | DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) thaiscience.infomdpi.com | Separation of volatile components |
| Carrier Gas | Helium thaiscience.info | Mobile phase to carry analytes |
| Temperature Program | Initial temp 50-60°C, ramp at 3-5°C/min to 250-320°C thaiscience.info | Elution of compounds by boiling point |
| Injector | Split/Splitless, 250°C thaiscience.info | Vaporization of sample |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) mdpi.com | Identification and Quantification |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that combines advantages of both gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly noted for its efficiency and speed in performing chiral separations, which are essential for resolving the enantiomers of compounds like the irones.
The separation of enantiomers is achieved by using a Chiral Stationary Phase (CSP), similar to chiral HPLC. However, the low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations and reduced solvent consumption, making SFC a "greener" alternative. While specific literature on the SFC separation of this compound is limited, the principles are well-established for chiral ketones and terpenes. Furthermore, the successful resolution of all irone isomers and their enantiomers has been demonstrated using the closely related technique of chiral capillary gas chromatography, confirming that these molecules can be separated on a chiral phase. gcms.czresearchgate.net Applying SFC would involve similar chiral selectors but with the benefits of supercritical fluid as the mobile phase.
| Parameter | Conceptual Conditions for Chiral SFC of Irones | Purpose |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based CSP) | Enantiomeric separation |
| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., Methanol, Ethanol) | Elution and separation |
| Flow Rate | 2 - 5 mL/min | Control of analysis time |
| Back Pressure | 100 - 200 bar | Maintains CO₂ in a supercritical state |
| Detection | UV/PDA or Mass Spectrometer (MS) | Detection and identification |
Chemometric and Data Analytical Approaches in Spectroscopic Research
The analysis of complex samples like essential oils or fragrance formulations via spectroscopic methods such as GC-MS generates vast and complex datasets. nih.gov Chemometrics refers to the application of multivariate statistical methods to extract meaningful information from this chemical data. felixinstruments.com These approaches are essential for interpreting the subtle differences in spectroscopic profiles, identifying patterns, and building predictive models. frontiersin.org
One of the most common chemometric techniques is Principal Component Analysis (PCA). scielo.br PCA is an unsupervised pattern recognition method that reduces the dimensionality of a large dataset while retaining most of the original variance. mdpi.com It transforms the data (e.g., hundreds of data points from a chromatogram) into a few "principal components" (PCs). When samples are plotted based on their PC scores, natural groupings or outliers can be visualized. This is highly effective for differentiating samples based on their origin, processing method, or composition. scielo.brshimadzu.com For example, PCA applied to GC-MS data can clearly separate essential oils from different plant parts or geographical locations. researchgate.net
Other methods like Partial Least Squares-Discriminant Analysis (PLS-DA) are supervised techniques used to build models that classify samples into predefined groups. spectroscopyonline.com In the context of this compound, chemometrics can be used to:
Differentiate between natural irone extracts and synthetic formulations.
Identify marker compounds that are characteristic of a particular sample type. researchgate.net
Resolve co-eluting peaks in a chromatogram, leading to more accurate identification of individual components. tandfonline.com
Build quality control models to ensure batch-to-batch consistency of a product. researchgate.net
By combining high-resolution spectroscopic data with powerful data analytical tools, researchers can gain a deeper and more accurate understanding of the chemical composition and quality of complex substances like this compound. nih.gov
Molecular Mechanisms of Interaction in Biological Systems in Vitro Studies
Identification of Molecular Targets and Ligand-Receptor Binding Studies (In Vitro)
The precise molecular targets of Iritone are still under detailed investigation. However, preliminary in vitro studies suggest that its biological effects may be exerted through binding to specific enzymes or receptors, which leads to alterations in cellular processes. The interaction between a ligand, such as this compound, and a receptor at the cell surface is often the initial step in a cascade of intracellular signaling events that modulate cellular functions. sygnaturediscovery.com
The complexity of signaling pathways, which are intricate networks of molecular interactions, allows cells to respond to a wide array of external and internal stimuli. These pathways are crucial for regulating fundamental cellular activities including growth, differentiation, and metabolism. The identification of the primary molecular targets for a compound is a critical determinant of its cellular response profile. nih.gov For instance, studies on various therapeutic agents have shown that compounds targeting the same oncogenic pathway often elicit a common cellular response profile. nih.gov While specific ligand-receptor binding studies for this compound are not extensively detailed in publicly available literature, the general mechanism involves the binding of a ligand to a receptor, which then initiates a series of intracellular events, often involving second messengers like cyclic adenosine (B11128) monophosphate (cAMP) or calcium ions, and the activation of protein kinases. sygnaturediscovery.com
Further research is necessary to fully elucidate the specific molecular targets of this compound and to characterize the kinetics and affinity of its binding to these targets. Such studies are foundational to understanding its mechanism of action at a molecular level.
Elucidation of Cellular Signaling Pathway Modulation (In Vitro Cellular Models)
The interaction of this compound with molecular targets is thought to modulate intracellular signaling pathways, thereby influencing cellular behavior. Signaling pathways are complex systems that transmit signals from the cell's exterior to its interior, culminating in a specific cellular response. sygnaturediscovery.com These pathways often involve a series of protein phosphorylations, catalyzed by kinases, which ultimately activate transcription factors that regulate gene expression. nih.gov
Several key signaling pathways are known to be central to cellular processes like inflammation and proliferation. These include the mitogen-activated protein kinase (MAPK) pathway, the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.gov The MAPK pathway, for example, involves a cascade of kinases that activate transcription factors responsible for cellular responses to stimuli such as growth factors and inflammatory cytokines. nih.gov
Although direct evidence detailing this compound's modulation of specific pathways like MAPK or NF-κB is limited, its observed anti-inflammatory and antimicrobial effects in preliminary studies suggest an interaction with these or similar signaling cascades. For instance, the anti-inflammatory activity of many compounds is achieved by inhibiting pro-inflammatory signaling pathways. mdpi.com The modulation of these pathways can lead to a decrease in the production of inflammatory mediators. mdpi.com The precise mechanisms by which this compound influences these intricate signaling networks in various cellular models remain an active area for future research.
Investigations into Anti-Inflammatory Mechanisms (In Vitro Biomarker Analysis)
Preliminary in vitro studies have indicated that this compound possesses anti-inflammatory properties, as evidenced by its ability to reduce inflammatory markers. The anti-inflammatory effects of chemical compounds are often investigated by analyzing their impact on the production of key biomarkers in cellular models of inflammation.
In vitro studies have demonstrated that certain compounds can modulate the inflammatory response by reducing the levels of pro-inflammatory cytokines and other inflammatory mediators. frontiersin.org For example, the inhibition of cyclooxygenase (COX) enzymes by non-steroidal anti-inflammatory drugs (NSAIDs) leads to a reduction in the synthesis of eicosanoids, which in turn downregulates other inflammatory biomarkers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). amegroups.org
| Inflammatory Marker | Typical Modulation by Anti-inflammatory Compounds |
| Interleukin-1β (IL-1β) | Decrease |
| Interleukin-6 (IL-6) | Decrease |
| Tumor Necrosis Factor-α (TNF-α) | Decrease |
| Nitric Oxide (NO) | Decrease |
| Prostaglandins | Decrease |
This table represents a generalized summary of findings from various anti-inflammatory studies and is for illustrative purposes. Specific effects of this compound require further investigation.
Further research using techniques like ELISA and quantitative PCR on relevant cell models (e.g., macrophages or chondrocytes stimulated with inflammatory agents) would be necessary to precisely quantify this compound's impact on a broader range of specific inflammatory markers and cytokines.
Studies on Antimicrobial Activity (In Vitro Pathogen Culture Models)
Research indicates that this compound exhibits antimicrobial properties against certain pathogens, making it a candidate for investigation in antiseptic applications. In vitro antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against various microorganisms. nih.gov
The mechanisms by which antimicrobial agents inhibit microbial growth are varied. They can include the destruction of the pathogen's cell wall, interference with the replication of genetic material, or inhibition of essential metabolic pathways. mdpi.com For example, some antimicrobial compounds cause visible damage to bacterial cells, leading to irregular cell surfaces and cell wall defacement, which can be observed through techniques like scanning electron microscopy (SEM). mdpi.com
The specific mechanisms through which this compound exerts its antimicrobial effects have not been fully elucidated. However, its activity against certain pathogens suggests it may interfere with critical cellular processes necessary for microbial survival and proliferation. mdpi.com The table below outlines common methods used to evaluate antimicrobial activity in vitro.
| Evaluation Method | Description |
| Broth Dilution | Used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. nih.gov |
| Agar (B569324) Diffusion (Disk/Well) | An antimicrobial-impregnated disk or a solution in a well is placed on an agar plate inoculated with a microbe; the zone of inhibition is measured. nih.gov |
| Time-Kill Test | Measures the rate of microbial killing by an antimicrobial agent over time. nih.gov |
| Bioautography | A chromatographic technique combined with a bioassay to detect active antimicrobial compounds in a mixture. nih.gov |
This table summarizes common in vitro antimicrobial testing methods.
Further studies are required to determine the spectrum of this compound's antimicrobial activity and to understand its precise molecular interactions with microbial targets.
Comparative Molecular Profiling with Structural Analogs and Isomers
The study of structure-activity relationships (SAR) is crucial for understanding how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net By comparing the activity of a parent compound like this compound with its structural analogs and isomers, researchers can identify the chemical moieties responsible for its effects. nih.gov this compound has a positional isomer, 4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one.
SAR studies often involve synthesizing a library of related compounds and evaluating their efficacy in in vitro assays. frontiersin.orgnih.gov For example, modifications to a specific ring or side chain of a molecule can lead to significant changes in potency. nih.gov In some cases, the addition of lipophilic substituents has been found to increase the inhibitory activity of compounds on certain molecular targets. nih.gov
The table below illustrates a hypothetical SAR study for a compound and its analogs, demonstrating how structural modifications can impact biological activity.
| Compound | Structural Modification | Relative In Vitro Activity |
| Parent Compound (e.g., this compound) | - | 1x |
| Analog 1 | Addition of a hydroxyl group | 1.5x |
| Analog 2 | Removal of a methyl group | 0.5x |
| Analog 3 | Isomerization of a double bond | 0.8x |
This table is a generalized example to illustrate the principles of SAR and does not represent actual data for this compound.
A systematic SAR study of this compound and its analogs would provide valuable insights into its mechanism of action and could guide the design of new derivatives with enhanced or more specific biological activities.
Computational Chemistry and Theoretical Studies of Iritone
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
There are no published studies detailing quantum chemical calculations performed on Iritone. Such calculations are fundamental to understanding a molecule's behavior at the electronic level. wa.govscribd.com
Electronic Structure: Information regarding the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electron density distribution, and molecular electrostatic potential (MEP) of this compound is not available. These properties are crucial for predicting the molecule's stability and sites susceptible to electrophilic or nucleophilic attack. googleapis.com
Reactivity: Without quantum chemical calculations, theoretical predictions of this compound's reactivity, including its kinetic and thermodynamic parameters for various reactions, remain unknown. ecu.eduscribd.com Computational methods like Density Functional Theory (DFT) could provide insights into reaction mechanisms involving this compound, but such studies have not been conducted. archive.org
Spectroscopic Properties: While experimental spectroscopic data may exist, there are no theoretical studies simulating the infrared (IR), Raman, UV-Vis, or Nuclear Magnetic Resonance (NMR) spectra of this compound. Such theoretical spectra, when compared with experimental data, help in the precise assignment of spectral features to molecular vibrations and electronic transitions.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Silico)
Molecular Docking: There is no information on the docking of this compound into the active sites of any specific proteins or enzymes. Consequently, its binding affinity, preferred binding poses, and key intermolecular interactions (like hydrogen bonds or hydrophobic contacts) with any biological target are yet to be determined computationally.
Molecular Dynamics: The stability of any potential this compound-ligand complex over time has not been assessed through MD simulations. MD simulations provide crucial information on the conformational changes and energetic stability of a ligand within a binding pocket, which is currently unavailable for this compound.
Structure-Activity Relationship (SAR) Modeling for this compound and its Derivatives (In Silico)
There are no published Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies for this compound or any of its derivatives. SAR studies are critical for identifying the chemical moieties responsible for a compound's biological activity and for guiding the synthesis of more potent and selective analogs. The absence of such studies indicates that a systematic exploration of how structural modifications to the this compound scaffold affect its biological activity has not been undertaken computationally.
De Novo Design Approaches for Novel this compound-Based Compounds
The scientific literature contains no examples of de novo design approaches being used to create novel compounds based on the this compound structure. De novo design involves computational methods to generate entirely new molecular structures with desired properties, often starting from a basic scaffold or a target binding site. The lack of such research suggests that this compound has not yet been utilized as a foundational structure in computational drug design programs.
Derivatives and Analogs of Iritone: Synthesis and Structure Activity Relationships
Synthesis and Characterization of Novel Iritone Derivatives
The synthesis of this compound, chemically known as α-irone, and its derivatives has evolved from classical organic reactions to sophisticated biotechnological methods. The core structure, 4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one, provides a versatile scaffold for modification. smolecule.com
One established chemical route involves the cyclization of 9,10-cyclomethylene pseudoionones. ciac.jl.cn By carefully controlling reaction conditions, such as temperature and time, the yields of α-, β-, and γ-irone isomers can be optimized. For instance, a study achieved a 90.1% combined yield with a distribution of 60.2% α-irone, 29.0% β-irone, and 8.0% γ-irone by maintaining the reaction at -70 °C for 45 minutes with chlorosulfonic acid. ciac.jl.cn Another approach starts from α-ionone, which is converted to 9-vinyl-α-ionol via a Grignard reaction, followed by epoxidation and rearrangement to yield irone isomers. prepchem.com
More recent advancements focus on biocatalysis and "green chemistry" approaches. researchgate.net Enzymatic synthesis using engineered methyltransferases offers a sustainable pathway to produce α-irone from basic carbon sources. smolecule.com Additionally, enzyme-mediated reactions have been successfully employed to prepare all ten possible isomers of irone in their enantiopure forms starting from a commercial mixture of racemic irone. academie-sciences.fr These biocatalytic methods often provide high stereoselectivity, which is crucial for producing specific, highly active fragrance isomers. cnr.it
The characterization of these novel derivatives relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the precise structure and stereochemistry of the isomers. academie-sciences.fracs.org Mass Spectrometry (MS), particularly Gas Chromatography-Mass Spectrometry (GC-MS), is used to determine molecular weight and identify components in a mixture. academie-sciences.fr Techniques like X-ray crystallography provide definitive structural confirmation of crystalline derivatives and their precursors. acs.orgmdpi.com
Table 1: Synthesis and Characterization of Selected this compound Derivatives
| Derivative/Isomer | Starting Material | Key Synthesis Step | Characterization Methods | Reference |
|---|---|---|---|---|
| α-, β-, γ-Irones | 9,10-cyclomethylene pseudoionones | Cyclization with chlorosulfonic acid at -70 °C | Gas Chromatography (GC) | ciac.jl.cn |
| 9-vinyl-α-ionol | α-ionone | Grignard reaction with vinyl bromide | Gas Chromatography (GC) | prepchem.com |
| Enantiopure Irones (all 10 isomers) | Racemic cis/trans-α-irone | Enzyme-mediated kinetic resolution (Lipase PS) | GC-MS, ¹H NMR | academie-sciences.fr |
| (-)-cis-α-irone and (-)-cis-γ-irone | (-)-epoxygeraniol | Multi-step synthesis with common intermediate | Not specified | researchgate.net |
Structure-Reactivity Relationships of Modified this compound Scaffolds
The relationship between the structure of irone analogs and their chemical or biological activity is a critical area of study, particularly in the context of iron chelation and anticancer properties. While irone itself is known for fragrance, structurally related aroylhydrazone and thiosemicarbazone scaffolds, which also feature ketone functionalities, have been extensively studied for their ability to bind iron and exert biological effects. These studies provide insight into how modifications to a core chemical structure can dramatically alter reactivity and function.
For example, in a series of salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) analogs, modifications to the scaffold significantly impacted stability, iron chelation, and cytotoxic activity. plos.org Introducing long, flexible alkyl chains near the hydrazone bond resulted in derivatives with specific cytotoxicity against certain cancer cell lines. plos.org Similarly, studies on 2-benzoylpyridine (B47108) thiosemicarbazone (BpT) analogs showed that aromatic substituents greatly influence antiproliferative and redox activity. uq.edu.au The BpT series exhibited greater anticancer activity than related series, which was attributed to the enhanced redox activity of their iron complexes. uq.edu.au
In the context of desferrithiocin (B607067) analogues, another class of iron chelators, systematic structural modifications revealed strict requirements for activity. nih.gov The distance between the iron-ligating centers could not be altered without losing efficacy, and the integrity of the thiazoline (B8809763) ring was essential. nih.gov Furthermore, introducing a hydroxyl group at the 4'-position of the aromatic ring led to a dramatic reduction in toxicity while maintaining iron-clearing properties. nih.govnih.gov These findings highlight that even subtle changes to the periphery of a molecule can profoundly affect its biological reactivity and safety profile.
Table 2: Structure-Activity Relationship Highlights in Related Scaffolds
| Compound Series | Structural Modification | Effect on Reactivity/Activity | Reference |
|---|---|---|---|
| Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs | Addition of long, flexible alkyl chains | Increased specific cytotoxicity against MCF-7 cells | plos.org |
| 2-Benzoylpyridine Thiosemicarbazone (BpT) Series | Varied aromatic substituents | Enhanced redox activity of iron complexes and potent antiproliferative effects | uq.edu.au |
| Desferrithiocin Analogs | Introduction of a 4'-hydroxy group | Maintained iron-clearing efficacy with dramatically reduced toxicity | nih.govnih.gov |
| Desferrithiocin Analogs | Altering distance between ligating centers | Loss of iron-clearing efficacy | nih.gov |
Exploration of Stereoisomers and Geometric Isomers in Chemical and Biological Contexts
The stereochemistry of the irone molecule is paramount to its characteristic fragrance. Irones possess multiple stereocenters and a double bond in the side chain, giving rise to ten possible stereoisomers (enantiomers and diastereomers) for the α, β, and γ forms. academie-sciences.frresearchgate.net Research has demonstrated that these isomers can have remarkably different olfactory properties. For instance, olfactory studies indicate that cis-α-irones are highly aromatic, while the corresponding trans-α-irones are not. researchgate.netgoogle.com
The synthesis of specific, enantiopure irone isomers has therefore been a major goal. academie-sciences.fr Biocatalytic approaches, often using lipases, have proven highly effective for resolving racemic mixtures. cnr.it For example, lipase-mediated acetylation can separate diastereomeric and enantiomeric precursors, allowing for the synthesis of individual, optically pure irone isomers. academie-sciences.frcnr.it The synthesis of (-)-cis-α-irone and (-)-cis-γ-irone, noted for their superior fragrance, has been achieved from a common intermediate derived from (-)-epoxygeraniol. researchgate.net
The biological context extends beyond olfaction. In studies of other chiral molecules like the siderophore pyochelin, stereochemistry plays a vital role in function. nih.govasm.org A synthetic stereoisomeric by-product, neopyochelin, exhibited significantly less biological activity in iron transport assays compared to the natural pyochelin. nih.govasm.org Similarly, for desferrithiocin-based iron chelators, maintaining the natural (S)-configuration at the C-4 carbon was found to be optimal for activity. nih.gov The enantiomer with an (R)-configuration showed substantially different iron-clearing efficiency. nih.gov This underscores a general principle in medicinal and biological chemistry: the three-dimensional arrangement of atoms is critical for molecular recognition and biological function.
Table 3: Properties of Selected this compound and Analog Stereoisomers
| Compound | Isomer | Key Finding | Reference |
|---|---|---|---|
| α-Irone | (-)-(1R,5S)-cis-α-irone | Considered to have a superior fragrance compared to its (+)-enantiomer. | researchgate.net |
| α-Irone | trans-α-irones | Generally considered not to be olfactively active. | researchgate.netgoogle.com |
| Pyochelin (analog context) | Neopyochelin (stereoisomer) | Showed less biological activity in iron transport assays. | nih.govasm.org |
| Desferrithiocin (analog context) | (S)-configuration at C-4 | Optimal configuration for iron-clearing efficiency. | nih.govnih.gov |
Environmental Fate and Degradation Studies Chemical and Biochemical Perspectives
Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolysis, Oxidation)
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For Iritone, key potential pathways include photodegradation (breakdown by light), hydrolysis (reaction with water), and oxidation (reaction with environmental oxidants).
Photodegradation: Direct data on the photodegradation of this compound is not readily available in published literature. However, insights can be drawn from its structural analogue, β-ionone ((E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one). oecd.orgnih.gov β-ionone is reported to absorb light at wavelengths greater than 290 nm, which is within the spectrum of natural sunlight reaching the Earth's surface. nih.gov This suggests that direct photolysis could be a relevant degradation pathway for this compound in aquatic environments and on surfaces. researchgate.net For α,β-unsaturated ketones, the reaction with photochemically-produced hydroxyl (OH) radicals is a primary atmospheric degradation mechanism, proceeding almost exclusively through addition to the C=C double bond. copernicus.org The estimated atmospheric half-life for β-ionone, based on its reaction with OH radicals, is approximately 3.3 hours, indicating it is not persistent in the air. nih.gov Similar rapid atmospheric degradation would be expected for this compound. The photodegradation of cyclic ketones can lead to various reactions including isomerization and bond cleavage. rsc.orgacs.org
Hydrolysis: this compound possesses an α,β-unsaturated ketone structure, which can be susceptible to hydrolysis under certain conditions. wikipedia.org While specific hydrolysis data for this compound is unavailable, studies on similar compounds show that hydrolysis of α,β-unsaturated carbonyls can be catalyzed by hydroxide (B78521) ions, particularly at alkaline pH values (pH 11-13). google.com This reaction, a retro-aldol condensation, would cleave the molecule, leading to the formation of smaller carbonyl-containing compounds. google.compressbooks.pub However, at environmentally relevant pH ranges (typically 5-9), the rate of hydrolysis for such compounds is generally expected to be slow.
Oxidation: Oxidative degradation in the environment can be initiated by various reactive species, including free radicals like the hydroxyl radical (.OH). acs.org In situ chemical oxidation (ISCO) is a remediation technique that uses strong oxidants to destroy contaminants in soil and groundwater. smolecule.comnih.gov The conjugated double bond and the cyclohexene (B86901) ring in this compound's structure are potential sites for oxidative attack. smolecule.com This can lead to the formation of more polar metabolites, such as epoxides, alcohols, and ketones. nih.gov
| Degradation Pathway | Influencing Factors | Potential Transformation Products | Significance in Environment (Inferred) |
|---|---|---|---|
| Photodegradation | Sunlight (UV radiation >290 nm), presence of photosensitizers | Isomers, smaller carbonyl compounds from bond cleavage | Likely a significant pathway in the atmosphere and sunlit surface waters. |
| Hydrolysis | pH (more significant at high alkaline pH), Temperature | Retro-aldol products (e.g., smaller aldehydes and ketones) | Likely to be a slow process under typical environmental pH conditions. |
| Oxidation | Presence of oxidants (e.g., •OH radicals), transition metals | Epoxides, hydroxylated derivatives, keto-derivatives | Potentially significant in both atmospheric and aquatic environments. |
Microbial Degradation in Environmental Matrices (Focus on chemical transformation)
The transformation of this compound by microorganisms is a critical aspect of its environmental fate. While no studies have directly investigated the microbial degradation of this compound, extensive research on its structural isomers, α- and β-ionone, provides a strong basis for predicting its biochemical transformation pathways. Fungi, in particular, have demonstrated a significant capacity to metabolize ionones. nih.govacs.org
Studies on Aspergillus niger have shown that it can convert β-ionone into a variety of oxygenated products. nih.gov The primary transformations involve hydroxylation at various positions on the cyclohexene ring and oxidation of the butenone side chain. nih.gov Fungal peroxygenases, a class of heme-thiolate enzymes, have been identified as key catalysts in the oxyfunctionalization of ionones and damascones, producing hydroxy, oxo, and epoxy derivatives. acs.orgcsic.es These enzymatic reactions are often regio- and stereoselective.
The main microbial transformation pathways observed for the closely related β-ionone include:
Hydroxylation: Introduction of hydroxyl (-OH) groups, primarily at the C-2 and C-4 positions of the cyclohexene ring. nih.gov
Oxidation: Conversion of hydroxyl groups to keto groups (=O) and further oxidation. nih.gov
Epoxidation: Formation of an epoxide ring on the cyclohexene moiety. nih.gov
Reduction: Saturation of the double bond in the butenone side chain. researchgate.net
These transformations result in metabolites that are generally more polar and water-soluble than the parent compound, which can affect their environmental mobility and subsequent degradation.
| Transformation Pathway | Key Enzymes/Organisms (from Ionone studies) | Potential Metabolites of this compound |
|---|---|---|
| Allylic Hydroxylation | Aspergillus niger, Fusarium culmorum (Cytochrome P450s, Peroxygenases) | Hydroxy-iritone derivatives |
| Oxidation | Aspergillus niger | Keto-iritone derivatives |
| Epoxidation | Aspergillus niger, Curvularia lunata | Epoxy-iritone |
| Reduction of C=C bond | Yarrowia lipolytica, Penicillium corylophilum | Dihydro-iritone |
| Reduction of C=O group | Yarrowia lipolytica | Iritol (alcohol form) |
Bioremediation Potential of this compound (Focus on the compound's chemical breakdown)
Bioremediation leverages microbial metabolic processes to break down or transform environmental pollutants into less harmful substances. nih.govsigmadafclarifiers.com There are currently no studies specifically focused on the bioremediation of this compound. However, the documented ability of various microorganisms to degrade structurally similar fragrance compounds, such as other ketones and ionones, suggests a potential for bioremediation. acs.orgnih.gov
The success of bioremediation depends on several factors, including the bioavailability of the contaminant, the presence of competent microorganisms, and suitable environmental conditions (e.g., pH, temperature, nutrients, and oxygen). nih.gov The microbial degradation pathways identified for ionones, which involve hydroxylation and oxidation, represent the initial steps of chemical breakdown that could be exploited in a bioremediation strategy. nih.govacs.org
For a compound like this compound, bioremediation could potentially be applied in settings such as wastewater treatment plants or contaminated soils. sigmadafclarifiers.comcondorchem.com Technologies like bioaugmentation (introducing specific degrading microbes) or biostimulation (adding nutrients to enhance indigenous microbial activity) could theoretically be employed. nih.gov The enzymatic systems, particularly oxidoreductases and hydrolases from fungi and bacteria, are the primary agents in these processes. nih.gov The transformation of this compound into more polar, water-soluble metabolites would be the first step towards its complete mineralization to carbon dioxide and water.
| Factor | Description and Relevance to this compound |
|---|---|
| Microbial Presence | Requires microorganisms possessing enzymes (e.g., peroxygenases, P450s) capable of attacking the cyclohexene ring and butenone side chain. Strains known to degrade ionones (Aspergillus, Penicillium) are promising candidates. nih.gov |
| Bioavailability | This compound's low water solubility and moderate lipophilicity (log Kow ~4.28 for an isomer) may limit its availability to microbes in aqueous systems but favor partitioning to sludge and soil organic matter. acs.orgeuropa.eu |
| Environmental Conditions | Optimal pH, temperature, and nutrient levels (C/N/P ratio) are crucial for microbial activity. Aerobic conditions are likely required for the initial oxidative attacks observed in ionone degradation. nih.gov |
| Chemical Structure | The presence of the α,β-unsaturated ketone and the substituted cyclohexene ring are the primary sites for enzymatic attack, initiating the breakdown process. nih.govacs.org |
Future Research Perspectives and Methodological Advancements for Iritone
The study of Iritone, a significant synthetic ketone in the fragrance industry, is poised for significant advancement through the adoption of cutting-edge technologies. Future research is expected to move beyond traditional analysis to explore its molecular interactions, metabolic pathways, and detection with unprecedented detail. This evolution will be driven by progress in omics, microfluidics, and analytical chemistry, opening new avenues for innovation and understanding.
Q & A
Q. Example Table: Synthesis Optimization
| Method | Yield (%) | Purity (%) | Key Variables |
|---|---|---|---|
| Solvothermal | 78 | 95 | 120°C, 24h, ethanol/water |
| Microwave-assisted | 85 | 98 | 150°C, 2h, ionic liquid |
How can researchers address contradictions in reported bioactivity data for this compound across different in vitro models?
Advanced Question
Contradictions often arise from:
- Model variability : Cell line specificity (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time) .
- Data normalization : Use internal controls (e.g., housekeeping genes) and validate via orthogonal assays (e.g., fluorescence vs. luminescence).
- Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile disparate findings .
Q. Methodological Steps :
Systematically catalog experimental parameters from conflicting studies.
Perform dose-response curves under standardized conditions.
Use sensitivity analysis to identify critical variables .
What strategies are recommended for identifying knowledge gaps in this compound’s mechanism of action using existing literature?
Basic Question
- Systematic reviews : Follow PRISMA guidelines to aggregate data from databases (PubMed, Scopus) .
- Thematic analysis : Code findings by pathways (e.g., apoptosis, oxidative stress) to highlight understudied areas .
- Validation : Cross-reference in silico predictions (molecular docking) with empirical data .
Q. Key Gaps Identified :
- Limited data on this compound’s interaction with mitochondrial complexes.
- Inconsistent reporting on dose-dependent cytotoxicity thresholds.
How should researchers design multi-omics studies to elucidate this compound’s systemic effects in complex biological systems?
Advanced Question
Integrative Framework :
Q. Data Integration :
- Use pathway enrichment tools (eDAVID, MetaboAnalyst) to overlay omics datasets.
- Apply machine learning (e.g., random forests) to prioritize high-impact biomarkers .
What statistical approaches are most robust for validating this compound’s catalytic efficiency in heterogeneous reaction systems?
Advanced Question
Q. Case Study :
| Substrate | TON (Mean ± SD) | 95% CI |
|---|---|---|
| Benzaldehyde | 1200 ± 45 | 1150–1250 |
| Cyclohexanone | 850 ± 60 | 780–920 |
How can computational modeling improve the prediction of this compound’s pharmacokinetic properties?
Basic Question
Q. Limitations :
- Over-reliance on homology modeling may underestimate off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
